calcium;dibromide;hydrate

Description

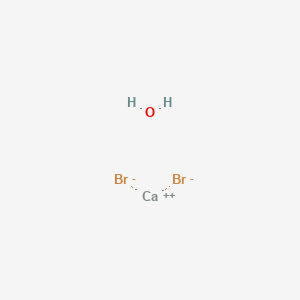

Calcium dibromide hydrate (chemical formula: CaBr₂·xH₂O), also known as calcium bromide hydrate, is a hygroscopic crystalline compound. It exists in multiple hydration states, including anhydrous (x = 0), dihydrate (x = 2), and hexahydrate (x = 6) forms . Key identifiers include:

Properties

IUPAC Name |

calcium;dibromide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Ca.H2O/h2*1H;;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMKEZBQFUTOQC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Ca+2].[Br-].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2CaH2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71626-99-8 | |

| Record name | Calcium bromide, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71626-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction of Calcium Oxide with Hydrobromic Acid

Calcium oxide (CaO) reacts exothermically with concentrated HBr to form calcium dibromide and water:

The reaction proceeds at ambient temperatures, but heating to 80–100°C accelerates the process. The resulting solution is evaporated under vacuum to isolate the hydrated solid, typically CaBr₂·2H₂O. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| HBr Concentration | 45–48% (w/w) | Avoids over-dilution |

| Molar Ratio (CaO:HBr) | 1:2.05 | Ensures complete neutralization |

| Evaporation Temperature | 60–70°C | Prevents decomposition |

Calcium Carbonate and Hydrobromic Acid

Calcium carbonate (CaCO₃) offers a cost-effective alternative, particularly for industrial-scale production:

Carbon dioxide evolution necessitates controlled venting. Post-reaction filtration removes unreacted CaCO₃, followed by crystallization at 4°C to obtain CaBr₂·6H₂O. This hydrate is metastable and gradually converts to lower hydrates (e.g., dihydrate) upon drying.

Liquid-Liquid Solvent Extraction

Patent US20040131535A1 details a solvent-based method to purify CaBr₂ from brine solutions contaminated with NaCl. This approach is critical for achieving high-purity CaBr₂ hydrates for pharmaceutical applications.

Process Overview

-

Brine Pretreatment : Impure brine (containing CaBr₂ and NaCl) is mixed with a polar solvent (e.g., tributyl phosphate).

-

Extraction Stages : NaCl partitions into the aqueous phase, while CaBr₂ concentrates in the solvent phase. Multi-stage countercurrent extraction achieves >99% NaCl removal.

-

Back-Extraction : CaBr₂ is recovered by washing the solvent with deionized water.

-

Crystallization : The purified CaBr₂ solution is evaporated to induce hydrate formation.

Solvent Selection and Performance

Tributyl phosphate (TBP) exhibits high selectivity for CaBr₂ over NaCl. Extraction efficiency depends on:

| Factor | Effect on Efficiency |

|---|---|

| Solvent-to-Brine Ratio | 1:1 optimal |

| pH | 6.5–7.0 |

| Temperature | 25–30°C |

Post-extraction, the CaBr₂ solution achieves a purity of ≥99.9%, suitable for dihydrate synthesis.

Crystallization from Concentrated Solutions

Thermodynamic control of hydration states is achieved through controlled evaporation and cooling. Patent WO2004050557A1 highlights the role of temperature and concentration in stabilizing specific hydrates.

Hydrate Stability and Phase Transitions

Calcium dibromide forms multiple hydrates:

Procedure :

-

A saturated CaBr₂ solution (≥70% w/w) is heated to 55°C.

-

Slow cooling to 25°C yields hexahydrate crystals.

-

Further dehydration at 60°C under vacuum produces dihydrate.

Thermal Analysis Data

Differential thermal analysis (DTA) reveals critical transition temperatures:

| Hydrate | Endothermic Peak (°C) | Transition |

|---|---|---|

| CaBr₂·6H₂O | 32.5 | Melting |

| CaBr₂·4H₂O | 51–52 | Phase change to dihydrate |

Quasi-isothermal thermogravimetry confirms stepwise water loss, with dihydrate remaining stable up to 120°C.

Comparative Analysis of Methods

| Method | Purity (%) | Energy Cost | Scalability | Preferred Hydrate |

|---|---|---|---|---|

| Acid-Base Neutralization | 95–98 | Moderate | High | Dihydrate |

| Solvent Extraction | ≥99.9 | High | Moderate | Dihydrate |

| Crystallization | 99–99.5 | Low | High | Hexahydrate/Dihydrate |

Challenges and Optimization Strategies

-

Hydrate Control : Maintaining strict temperature and humidity conditions prevents unintended phase changes.

-

Byproduct Removal : Solvent extraction outperforms acid-base methods in NaCl contamination control.

-

Energy Efficiency : Multi-effect evaporators reduce energy consumption during crystallization.

Recent advances include microwave-assisted drying to accelerate dehydration and nanofiltration for brine pretreatment, enhancing yield and purity .

Chemical Reactions Analysis

Dehydration to Anhydrous Calcium Bromide

Calcium bromide hexahydrate (CaBr₂·6H₂O) undergoes dehydration under controlled conditions to yield anhydrous CaBr₂. This reaction is critical for industrial applications requiring moisture-free bromide sources.

Reaction:

Conditions:

-

Temperature: 250°C

-

Pressure: Vacuum (to prevent rehydration)

Elemental Analysis of Hydrate vs. Anhydrous Form:

| Component | CaBr₂·6H₂O | CaBr₂ |

|---|---|---|

| Br (%) | 51.89 | 79.95 |

| Ca (%) | 13.01 | 20.05 |

| H (%) | 3.93 | – |

| O (%) | 31.17 | – |

Thermal Decomposition in Air

At elevated temperatures in the presence of oxygen, calcium bromide undergoes oxidative decomposition, releasing bromine gas.

Reaction:

Conditions:

Significance:

This reaction highlights the compound’s instability under oxidative conditions, necessitating inert atmospheres for high-temperature applications.

Coordination Chemistry and Complexation

Anhydrous CaBr₂ forms coordination complexes with Lewis bases, such as triphenylphosphine oxide (TPPO), facilitating purification in synthetic chemistry:

Reaction:

Applications:

-

Isolation of TPPO from reaction mixtures without chromatography .

-

Stabilization of Ca²⁺ in non-aqueous solvents.

Reactivity in Aqueous Solutions

In water, calcium bromide hydrate dissociates into ions, enabling metathesis reactions. For example, with sulfuric acid (H₂SO₄):

Reaction:

Observations:

Scientific Research Applications

Chemical Properties and Structure

Calcium dibromide hydrate typically exists in several hydrated forms, with the dihydrate being one of the more common variants. It appears as a white powder and is highly soluble in water, forming clear solutions that can crystallize into various hydrated forms under specific conditions. The compound's chemical formula can be represented as CaBr₂·xH₂O, where indicates the number of water molecules associated with each formula unit.

Industrial Applications

1. Drilling Fluids in Oil and Gas Exploration

One of the primary applications of calcium dibromide hydrate is in the formulation of high-density drilling fluids. These fluids are crucial for oil and gas exploration as they help to control wellbore pressures and prevent formation damage during drilling operations. The compound's ability to increase fluid density makes it particularly valuable in completion, work-over, and drill-in applications .

- Density Management : Calcium dibromide hydrate solutions can achieve densities ranging from 1.42 to 1.67 g/mL, allowing for effective pressure management during drilling .

- Restoration of Depleted Fluids : It is also used to restore already used drilling fluids to their original density, enhancing their effectiveness and reducing operational costs .

2. Pharmaceutical Applications

In the pharmaceutical industry, calcium dibromide hydrate is utilized for its properties in drug formulation and stabilization. It has been studied for its interactions with various organic molecules, facilitating the removal of compounds from reaction mixtures without the need for chromatography. Additionally, its role in forming complexes with carbohydrates has implications for drug delivery systems .

3. Food Preservation

Calcium dibromide hydrate serves as a food preservative due to its antimicrobial properties. It helps extend the shelf life of certain food products by inhibiting microbial growth, making it a valuable additive in food processing .

4. Environmental Remediation

The compound has potential applications in soil remediation efforts, particularly in treating contaminated subsurface environments. Its ability to interact with various pollutants allows it to be used effectively in cleaning up hazardous waste sites .

Case Study 1: Drilling Fluid Efficiency

A study conducted on the use of calcium dibromide hydrate in drilling fluids demonstrated significant improvements in well productivity. The research highlighted that using calcium dibromide-based fluids reduced formation damage and enhanced the recovery rates of hydrocarbons by maintaining optimal pressure conditions throughout the drilling process.

Case Study 2: Pharmaceutical Complexation

Research involving calcium dibromide hydrate's interaction with triphenylphosphine oxide showed that it could effectively complex with this organic molecule. This property was leveraged to simplify purification processes in pharmaceutical manufacturing, showcasing its utility beyond traditional applications.

Mechanism of Action

The mechanism of action of calcium bromide hydrate involves its dissociation into calcium and bromide ions in aqueous solutions. These ions can interact with various molecular targets and pathways:

Calcium Ions: Play a crucial role in cellular signaling, muscle contraction, and neurotransmitter release.

Bromide Ions: Act as central nervous system depressants, which is why calcium bromide is used in neuroses medication.

Comparison with Similar Compounds

Physical Properties :

- Melting Point : 730°C (anhydrous)

- Density : 2.295 g/cm³ (hydrated form)

- Solubility : Highly water-soluble .

Comparison with Similar Calcium Halides

Calcium Chloride Dihydrate (CaCl₂·2H₂O)

Chemical Profile :

Comparison :

| Property | Calcium Dibromide Hydrate | Calcium Chloride Dihydrate |

|---|---|---|

| Hygroscopicity | High | Extremely high (deliquescent) |

| Thermal Stability | Stable up to 730°C | Decomposes at 176°C |

| Toxicity | Bromide ion toxicity | Risk of hypercalcemia |

| Primary Use | Oil drilling, preservatives | Industrial desiccant, de-icing |

| Solubility in Water | 620 g/100 mL (anhydrous) | 74.5 g/100 mL (20°C) |

Calcium Gluconate (C₁₂H₂₂CaO₁₄·2H₂O)

Chemical Profile :

Comparison :

- Bioavailability: Calcium gluconate is preferred for intravenous calcium supplementation due to lower tissue irritation compared to chloride or bromide salts .

- Structure: Contains organic ligands (gluconate), unlike the inorganic halides CaBr₂ or CaCl₂.

Other Calcium Salts in Industrial Contexts

- Calcium Formate (Ca(HCOO)₂) :

- Calcium L-Ascorbate Dihydrate :

Physicochemical and Functional Contrasts

Hydration States and Stability

Biological Activity

Calcium dibromide hydrate (CaBr₂·xH₂O) is a chemical compound that has garnered attention for its potential biological activities and applications in various fields, particularly in biomedicine and environmental science. This article explores the biological activity of calcium dibromide hydrate, including its antimicrobial properties, interactions with biological systems, and implications in clinical settings.

Calcium dibromide hydrate typically exists in several hydrated forms, with the most common being the hexahydrate (CaBr₂·6H₂O). It has a molecular weight of approximately 217.9 g/mol and exhibits a melting point of 730 °C. The compound is often encountered as a white crystalline powder, which is soluble in water and has various industrial applications, including its use as a brine in oil and gas extraction.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of calcium dibromide and its hydrated forms. Research indicates that calcium bromide can influence the molecular state of antimicrobial peptides, such as gramicidin A, enhancing their activity against certain pathogens. The presence of calcium ions is crucial for the structural integrity and function of these peptides, suggesting that calcium dibromide may serve as a stabilizing agent that enhances antimicrobial efficacy .

Case Study: Gramicidin A

In a study published in the International Journal of Molecular Sciences, researchers examined the effects of calcium halides on the antimicrobial activity of gramicidin A. They found that the molecular state of gramicidin A was significantly affected by the presence of calcium bromide, leading to enhanced antimicrobial activity against bacterial strains . This suggests that calcium dibromide could be utilized in formulations aimed at combating bacterial infections.

Biocompatibility and Cytotoxicity

The biocompatibility of calcium dibromide hydrate has been assessed in various experimental models. A study investigating calcium phosphate materials indicated that while some formulations exhibited acceptable biocompatibility, they also showed varying degrees of cytotoxicity depending on their composition and release profiles . Notably, calcium release from these materials correlated positively with their antimicrobial effectiveness but did not significantly affect cytotoxicity levels.

Applications in Clinical Settings

Calcium dibromide hydrate has been explored for its potential use in clinical settings, particularly for managing hypersensitivity reactions during chemotherapy treatments. A clinical trial investigated a modified premedication protocol involving intravenous diphenhydramine and calcium bromide to prevent paclitaxel-related hypersensitivity reactions. The results indicated that this combination could effectively mitigate adverse reactions in patients undergoing treatment .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of calcium dibromide hydrate:

| Study | Focus | Findings |

|---|---|---|

| International Journal of Molecular Sciences (2020) | Antimicrobial Activity | Calcium bromide enhances the molecular state and activity of gramicidin A against bacteria. |

| Clinical Oncology (2007) | Hypersensitivity Reactions | Calcium bromide used in premedication protocols reduced hypersensitivity during chemotherapy. |

| Nature Scientific Reports (2019) | Biocompatibility | Calcium release from materials correlates with antimicrobial effectiveness but not with cytotoxicity. |

Q & A

Q. How can researchers reconcile discrepancies in reported solubility values for calcium dibromide hydrates?

- Variability often stems from impurities (e.g., CaCO₃ residues) or measurement techniques (e.g., gravimetry vs. conductivity). Standardize protocols: pre-filter solutions (0.22 µm), use saturography for equilibrium solubility, and cross-validate with ICP-MS .

Q. Why do studies on calcium dibromide’s reactivity with organic solvents yield conflicting results, and how can methodologies be improved?

- Contradictions arise from solvent purity (e.g., trace water in DMSO). Use anhydrous solvents (validated by Karl Fischer) and monitor reactions via real-time FTIR. Computational studies (DFT) predict solvent interactions to guide experimental design .

Tables for Key Properties

| Property | Anhydrous CaBr₂ | Dihydrate (CaBr₂·2H₂O) | Hexahydrate (CaBr₂·6H₂O) |

|---|---|---|---|

| Melting Point (°C) | 730 | 100 (decomp.) | 38 (deliquesces) |

| Solubility in H₂O (g/100g, 25°C) | 143 | 160 | 205 |

| Hygroscopicity | High | Moderate | Low |

| Preferred Characterization Method | TGA-DSC | XRD | Raman Spectroscopy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.